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Compound of Interest

Compound Name: 4-Acetoxy-3'-methylbenzophenone

CAS No.: 52981-07-4

Cat. No.: B1358989

Get Quote

Molecular Architecture & Synthesis Context
Compound Identity:

IUPAC Name: (4-acetyloxyphenyl)-(3-methylphenyl)methanone[1]

Molecular Formula:

Molecular Weight: 254.28 g/mol

Exact Mass: 254.0943

Structural Logic: The molecule consists of two distinct aromatic systems linked by a carbonyl

bridge (benzophenone core).[1]

Ring A (4-Acetoxy): A para-substituted ring containing an electron-withdrawing ester group.

[1] This ring typically exhibits an AA'BB' splitting pattern in NMR.[1]
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Ring B (3'-Methyl): A meta-substituted ring (tolyl group).[1] This ring exhibits a more complex

ABCD splitting pattern due to the asymmetry introduced by the methyl group at the 3-

position.[1]

Synthesis & Impurity Profile (Context for Analysis)
Understanding the synthesis is critical for identifying potential spectroscopic impurities.[1] The

primary route involves Friedel-Crafts acylation or Fries rearrangement.[1]
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Figure 1: Synthetic pathway highlighting the acetylation step which introduces the diagnostic

ester signals.

Infrared Spectroscopy (IR): The "Dual Carbonyl"
Signature
The most immediate diagnostic feature of this molecule is the presence of two distinct carbonyl

signals.[1] The ester carbonyl appears at a significantly higher frequency than the ketone

carbonyl due to the inductive effect of the ester oxygen and the conjugation of the ketone.

Experimental Expectations (KBr/Neat):
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Validation Check: If you observe a single broad carbonyl peak around 1700

, your sample may be hydrolyzed (mixture of phenol and acetic acid) or the resolution is
insufficient.

Mass Spectrometry (MS): Fragmentation Logic
The mass spectrum provides confirmation of the molecular weight and the connectivity of the

substituents.

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (

): m/z 254

Fragmentation Pathway
The fragmentation is dominated by alpha-cleavage at the ketone bridge and the loss of ketene

from the acetate group (a characteristic rearrangement for phenolic acetates).
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Figure 2: Primary fragmentation pathways.[1] The loss of ketene (42 Da) is diagnostic for the

acetoxy group.

Key Diagnostic Ions:

m/z 254: Parent peak (

).[1]

m/z 212: Base peak candidate.[1] Represents the loss of ketene (

) to form the radical cation of 4-hydroxy-3'-methylbenzophenone.[1]

m/z 119: The 3-methylbenzoyl cation (

).[1] This confirms the methyl is on the ring not carrying the acetate.[1]

m/z 43: Acetyl cation (

), confirming the presence of the acetate.

m/z 91: Tropylium ion (derived from the tolyl group).[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
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This is the definitive tool for establishing the regiochemistry (position of the methyl group

relative to the ketone).

H NMR (400 MHz, )
The spectrum is divided into three regions: The aromatic zone (complex), the acetate methyl,

and the tolyl methyl.
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Differentiation Strategy:

Ring A (Acetoxy): Look for the symmetric AA'BB' pattern (two doublets with "roofing" effect)

at 7.85 and 7.22 ppm.[1]

Ring B (Tolyl): Look for the singlet-like peak at ~7.65 ppm (H-2').[1] This proton is isolated

from strong ortho-coupling (only weak meta-coupling exists), confirming the meta

substitution pattern.[1]

C NMR (100 MHz, )
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Experimental Protocols
Sample Preparation for NMR[1][3]

Solvent: Use Chloroform-d (

, 99.8% D) containing 0.03% TMS as an internal standard.[1]

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

Filtration: If the solution is cloudy (common with acetoxy derivatives due to trace hydrolysis),

filter through a small plug of glass wool into the NMR tube.[1]

Acquisition: Standard proton parameters (16 scans, 1s relaxation delay). For

C, ensure sufficient scans (typically >512) to resolve the quaternary carbonyl carbons.

Sample Preparation for IR[1][5]
Method: KBr Pellet (Gold Standard) or ATR (Attenuated Total Reflectance).[1]

KBr Protocol: Grind 1-2 mg of sample with ~100 mg of dry KBr powder. Press into a

transparent disc.

Note: Ensure KBr is dry; moisture will create a broad OH band at 3400

that can obscure overtone bands.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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